molecular formula C15H21NO3 B4519689 4-[2-(2-ethylphenoxy)propanoyl]morpholine

4-[2-(2-ethylphenoxy)propanoyl]morpholine

Cat. No.: B4519689
M. Wt: 263.33 g/mol
InChI Key: KUMUEZWUDKZUET-UHFFFAOYSA-N
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Description

4-[2-(2-ethylphenoxy)propanoyl]morpholine is a useful research compound. Its molecular formula is C15H21NO3 and its molecular weight is 263.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 263.15214353 g/mol and the complexity rating of the compound is 289. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Green Chemistry and Environmental Applications

Ionic Liquids Synthesis

A study by Pernak et al. (2011) focused on the synthesis of 4-benzyl-4-methylmorpholinium salts, producing morpholinium ionic liquids with various anions. These ionic liquids were evaluated for their physicochemical properties, cytotoxicity, oral toxicity, and biodegradability. The research highlighted the potential of these compounds as biomass solvents, pointing towards their applicability in green chemistry and environmental sustainability efforts (Pernak, Borucka, Walkiewicz, Markiewicz, Fochtman, Stolte, Steudte, & Stepnowski, 2011).

Biomedical Research and Drug Development

Photodynamic Therapy Agents

Kucińska et al. (2015) synthesized 2-(morpholin-4-yl)ethoxy substituted phthalocyanines with varying quantum yields of singlet oxygen production. These compounds were tested for their photosensitizing potential in photodynamic therapy using cancer cell lines. The research demonstrated the promising biological activity of these phthalocyanine derivatives, especially the zinc(II) phthalocyanine variant, in treating prostate and malignant melanoma cells (Kucińska, Skupin-Mrugalska, Szczolko, Sobotta, Sciepura, Tykarska, Wierzchowski, Teubert, Fedoruk-Wyszomirska, Wyszko, Gdaniec, Kaczmarek, Gośliński, Mielcarek, & Murias, 2015).

Chemical Synthesis and Material Science

Nickel-catalyzed Carbon-Nitrogen Bond Formation

Ueno, Shimizu, and Kuwano (2009) reported the nickel-catalyzed formation of a carbon-nitrogen bond at the beta position of saturated ketones, utilizing morpholine among other secondary amines. This research contributes to the field of synthetic chemistry by offering a method to selectively form beta-enaminones, a valuable class of intermediates for the synthesis of complex molecules (Ueno, Shimizu, & Kuwano, 2009).

Properties

IUPAC Name

2-(2-ethylphenoxy)-1-morpholin-4-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-3-13-6-4-5-7-14(13)19-12(2)15(17)16-8-10-18-11-9-16/h4-7,12H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUMUEZWUDKZUET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OC(C)C(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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